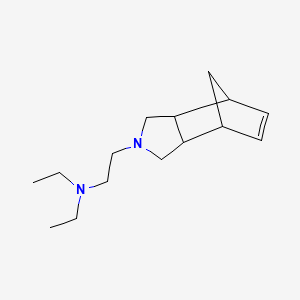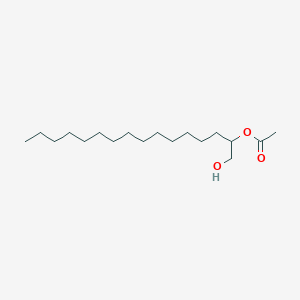
1-Hydroxyhexadecan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyhexadecan-2-yl acetate is an organic compound that belongs to the class of esters. It is characterized by a long hydrocarbon chain with a hydroxyl group at the first carbon and an acetate group at the second carbon. This compound is often found in natural products and has various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyhexadecan-2-yl acetate can be synthesized through esterification reactions. One common method involves the reaction of hexadecan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyhexadecan-2-yl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Hexadecan-1-ol and acetic acid.
Oxidation: Hexadecan-2-one or hexadecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Hydroxyhexadecan-2-yl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxyhexadecan-2-yl acetate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing hexadecan-1-ol and acetic acid, which can then participate in various metabolic pathways.
Oxidative Pathways: The hydroxyl group can be oxidized by enzymes such as alcohol dehydrogenases, leading to the formation of ketones or acids.
Comparison with Similar Compounds
Hexadecan-1-ol: Similar structure but lacks the acetate group.
Hexadecanoic Acid: Similar hydrocarbon chain but with a carboxylic acid group instead of an ester.
Hexadecan-2-one: Similar structure but with a ketone group at the second carbon.
Uniqueness: 1-Hydroxyhexadecan-2-yl acetate is unique due to the presence of both a hydroxyl group and an acetate group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Properties
CAS No. |
74240-79-2 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-hydroxyhexadecan-2-yl acetate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-19)21-17(2)20/h18-19H,3-16H2,1-2H3 |
InChI Key |
IYTQESUFNCOUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
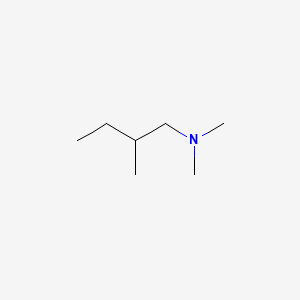
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)

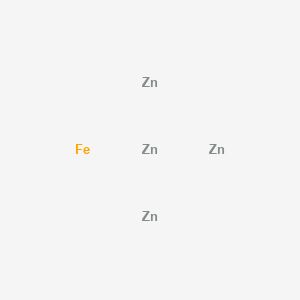
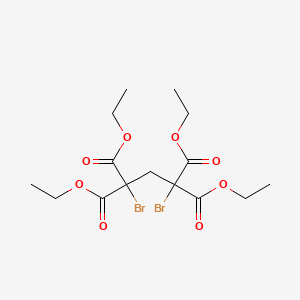

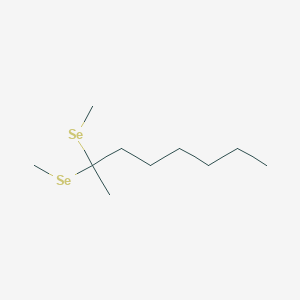

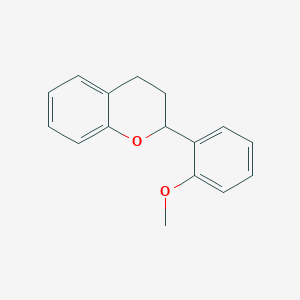
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


